Neurotensin, trp(11)-
Overview
Description
Neurotensin, trp(11)- is a compound with the molecular formula C80H122N22O191. It is a tridecapeptide that exhibits antinociceptive, pro-inflammatory, and gastrointestinal motility modulating activities2. Neurotensin induces contractions in smooth muscle cells, playing a role in regulating digestive activity in vitro and in vivo2.
Synthesis Analysis
The synthesis of Neurotensin, trp(11)- has been described in several studies. One method involves solid phase procedure on an experimental support, Pab-resin, alpha- (4-chloromethylphenylacetamido)-benzyl copoly (styrene 1 per cent divinylbenzene)3. Another study shows that iodination of [Trp11]-neurotensin, a neurotensin analogue in which tyrosine 11 has been substituted by a tryptophan, led to the incorporation of one or two iodine atoms on the single tyrosine residue in position 34.Molecular Structure Analysis
The molecular structure of Neurotensin, trp(11)- has been studied using various spectroscopy techniques, including NMR56. However, conformer generation is disallowed since too many atoms, too flexible1.
Chemical Reactions Analysis
The kinetic mechanism of neurotensin recognition by neurotensin receptor 1 (NTS1) has been investigated using 19F-NMR, hydrogen-deuterium exchange mass spectrometry and stopped-flow fluorescence spectroscopy5. The results indicate slow-exchanging conformational heterogeneity on the extracellular surface of ligand-bound NTS15.
Physical And Chemical Properties Analysis
Neurotensin, trp(11)- has a molecular weight of 1696.0 g/mol1. The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database1.
Scientific Research Applications
The Role of Neurotensin in Physiologic and Pathologic Processes Neurotensin, a 13-amino acid peptide, plays a significant role in both the central nervous system and the gastrointestinal tract, influencing various physiologic and pathologic processes. Its functions range from impacting central nervous system and gastrointestinal processes to being implicated in diseases such as schizophrenia and colorectal cancer. The development of neurotensin-based pharmacologic agents for treating these conditions has been successfully demonstrated in animal models, highlighting the peptide's therapeutic potential (Mustain, Rychahou, & Evers, 2011).
Tryptophan Metabolic Pathways and Brain Serotonergic Activity Tryptophan, the precursor of serotonin, has been shown to play a crucial role in the brain's serotonergic system, influencing behaviors and neuroendocrinology. Elevated dietary tryptophan can suppress aggressive behavior and affect post-stress plasma cortisol concentrations, mediated by the brain serotonergic system. This review emphasizes the complex role of tryptophan in neurotransmission and its implications for dietary interventions and mental health treatments (Höglund, Øverli, & Winberg, 2019).
Neurotensin in Reward Processes Neurotensin's role in reward-related behaviors, particularly its signaling in key brain regions like the ventral tegmental area and nucleus accumbens, is highlighted. This complex role suggests further research into neurotensinergic signaling could unravel novel insights into reward mechanisms and potential therapeutic targets for addiction and mood disorders (Torruella-Suárez & McElligott, 2020).
Neurotensin and Neurotensin Receptors in Pain Modulation A review focusing on neurotensin and its receptors elucidates their involvement in pain modulation, distinguishing NT's antinociceptive effects from opioid analgesia. This creates an opportunity for developing hybrid analgesics that might activate both opioid and NT antinociceptive pathways, suggesting a future for neurotensin-based analgesics (Kleczkowska & Lipkowski, 2013).
Neurotensin's Involvement in Reproductive Functions This review brings attention to neurotensin's significant involvement in reproductive functions, including its autocrine role in ovulation mechanisms and its paracrine effect enhancing spermatozoa's acrosome reaction. These findings suggest neurotensin's potential in improving in vitro fertilization outcomes and highlight the peptide's broader physiological roles beyond its known effects in the nervous and gastrointestinal systems (Arbogast et al., 2023).
Safety And Hazards
Future Directions
Neurotensin has emerged as a promising therapeutic scaffold for the treatment of neurological diseases and cancer8. Further impactful research toward its clinical development is warranted8.
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBQRRWQWIRQR-HDZFXEKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H122N22O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226566 | |
Record name | Neurotensin, trp(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1696.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotensin, trp(11)- | |
CAS RN |
75644-95-0 | |
Record name | Neurotensin, trp(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin, trp(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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